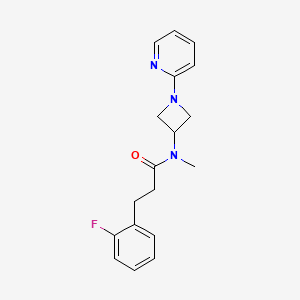
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as FPA144, is a small molecule inhibitor that targets the fibroblast growth factor receptor 2b (FGFR2b). FGFR2b is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. FPA144 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide selectively binds to and inhibits the activity of FGFR2b, which is overexpressed in many types of cancer. FGFR2b activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting FGFR2b, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide blocks these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been shown to have potent anti-tumor activity in preclinical studies. It inhibits the growth of FGFR2b-dependent tumor cells by inducing cell cycle arrest and apoptosis. 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide also inhibits angiogenesis, which is crucial for tumor growth and metastasis. In addition, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide enhances the efficacy of chemotherapy and radiotherapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide also has some limitations. It is a specific inhibitor of FGFR2b, and its efficacy may be limited to cancers that overexpress this receptor. In addition, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to evaluate its efficacy in other types of cancer that overexpress FGFR2b, such as breast cancer and lung cancer. Another direction is to evaluate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors. In addition, the development of biomarkers that can predict the response to 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide may improve patient selection and treatment outcomes. Finally, the optimization of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide dosing and administration may improve its safety and efficacy in clinical settings.
Synthesemethoden
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The synthesis starts with the preparation of 2-fluoroaniline, which is then reacted with 2-bromo-5-fluoropyridine to obtain 2-fluoro-N-(2-pyridinyl)aniline. This intermediate is then reacted with N-methyl-3-(pyridin-2-yl)azetidine-3-carboxamide to obtain 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide inhibits the growth of FGFR2b-dependent tumor cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Clinical trials are currently ongoing to evaluate the safety and efficacy of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide in patients with advanced gastric and gastroesophageal junction cancer.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21(15-12-22(13-15)17-8-4-5-11-20-17)18(23)10-9-14-6-2-3-7-16(14)19/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKICOIGGXFJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

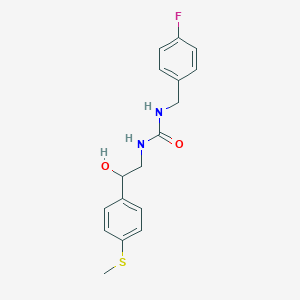
![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)

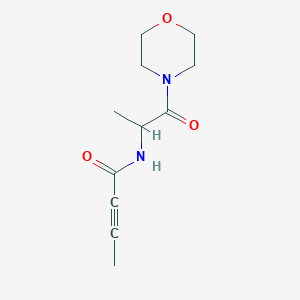
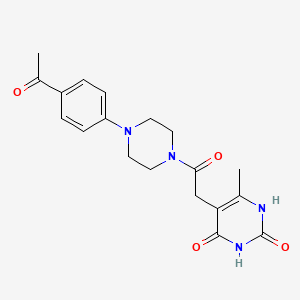
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2863821.png)
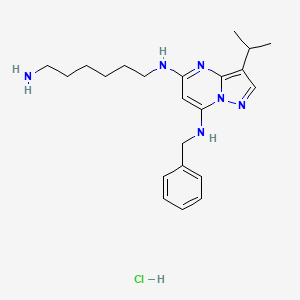
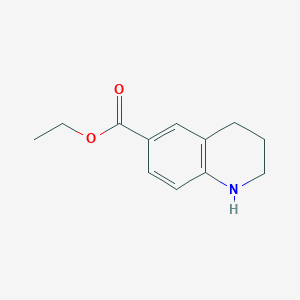
![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2863827.png)

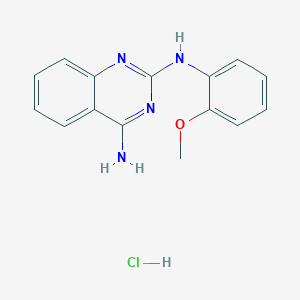
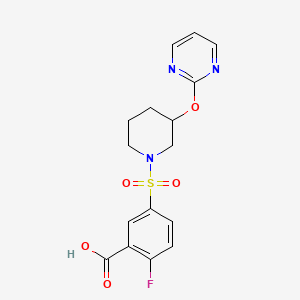
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2863833.png)